1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a 4-methoxyphenylamino substituent at position 1, a methyl group at position 3, and a pentyl chain at position 2 (Figure 1). The compound’s molecular formula is C25H23N5O, with a molecular weight of 393.49 g/mol . The pentyl chain contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This compound is part of a broader class of pyrido[1,2-a]benzimidazole-4-carbonitriles, which have been investigated for diverse applications, including antimicrobial, anticancer, and antitubercular activities .
Properties
IUPAC Name |
1-(4-methoxyanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-4-5-6-9-20-17(2)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(30-3)15-13-18/h7-8,10-15,27H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCJPBUYEJPOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- 1-(4-Hydroxyphenyl)amino-3-methyl analog (14a): Exhibited moderate cytotoxicity in preliminary screens, with an IC50 of 12 µM against HeLa cells .
- 1-[2-(tert-Butylamino)ethyl]amino derivative (13b): Demonstrated improved activity (IC50 = 8 µM) due to bulky tert-butyl group enhancing target selectivity .
Antimicrobial Activity
- 3-(Chloro or morpholino)-acetyloxy derivatives: Reported MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- 2-(4-Fluorobenzyl) analog (3i) : Active against multidrug-resistant tuberculosis (MDR-TB) at 2 µg/mL, attributed to fluorine’s electronegativity enhancing target interactions .
Research Findings and Implications
Structure-Activity Relationships (SAR): Position 1: Aryl amino groups (4-MeO, 4-F) enhance target engagement in antimicrobial and anticancer assays compared to alkylamino substituents . Position 2: Longer alkyl chains (e.g., pentyl) improve lipophilicity but may reduce synthetic accessibility. Benzyl groups offer a balance between lipophilicity and π-stacking . Position 3: Methyl groups are common, likely due to steric and metabolic stability advantages .
Potential Applications: The target compound’s combination of a 4-methoxyphenylamino group and pentyl chain positions it as a candidate for in vivo studies, particularly in infections or cancers where lipophilicity is critical for tissue penetration.
Contradictions and Gaps: While fluorinated analogs show strong antitubercular activity, methoxy-substituted derivatives are underrepresented in antimicrobial screens . Limited data exist on the target compound’s pharmacokinetics, necessitating further ADMET profiling.
Biological Activity
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
This compound features a pyrido-benzimidazole core, which is significant for its biological interactions. The presence of the methoxy group and carbonitrile moiety contributes to its pharmacological profile.
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their wide range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects : Benzimidazole compounds are also noted for their anti-inflammatory activities, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antibacterial Activity
A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| 1 | 50 | S. typhi |
| 2 | 250 | C. albicans |
| 3 | 62.5 | S. aureus |
| 4 | 12.5 | E. coli |
Anticancer Activity
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using animal models where the compound significantly reduced edema in paw inflammation tests, indicating its efficacy as an anti-inflammatory agent .
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It can alter signaling pathways related to inflammation and apoptosis, leading to therapeutic effects in various diseases.
Q & A
Q. What are the efficient synthetic routes for this compound?
The compound can be synthesized via multicomponent reactions (MCRs) , which enable the assembly of heterocyclic frameworks in a single step. For example, a one-pot reaction using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes under mild conditions yields structurally related pyrido[1,2-a]benzimidazoles with high purity and minimal work-up . Alternative stepwise syntheses (e.g., sequential alkylation/amination) may require optimization of catalysts (e.g., Et₃N) and solvents (e.g., THF) to improve yields .
Q. How can spectroscopic methods characterize this compound?
Key techniques include:
- IR spectroscopy to confirm nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
- NMR (¹H/¹³C) to resolve substituent positions (e.g., 4-methoxyphenyl protons at δ ~6.8–7.2 ppm, pentyl chain methylene signals at δ ~1.2–1.6 ppm).
- TOF-MS for accurate molecular weight verification (e.g., [M+H]⁺ matching C₂₆H₂₈N₅O₂⁺) .
Q. What initial biological assays are relevant for evaluating its therapeutic potential?
Prioritize assays aligned with structural analogs, such as:
- Cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7).
- Kinase inhibition profiling (e.g., EGFR or VEGFR2) due to the compound’s benzimidazole core, which often targets ATP-binding domains .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways?
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms to identify energy-minimized pathways. For example, ICReDD’s approach combines computational screening of solvent/catalyst combinations with experimental validation to reduce trial-and-error inefficiencies .
Q. How to resolve contradictions in reaction yields between one-pot vs. stepwise syntheses?
Systematically vary parameters using Design of Experiments (DoE) :
Q. What strategies validate structure-activity relationships (SAR) for this compound?
Q. How do heterogeneous vs. homogeneous reaction conditions affect synthesis?
- Homogeneous conditions (e.g., Et₃N in THF) enhance reaction homogeneity but may require rigorous purification.
- Heterogeneous catalysis (e.g., immobilized palladium nanoparticles) improves recyclability but risks diffusion limitations. Controlled atmospheres (N₂/Ar) are critical to suppress oxidation .
Data Contradiction Analysis
Q. Conflicting reports on biological activity: How to reconcile discrepancies?
- Assay standardization : Ensure consistent cell lines (e.g., passage number, culture conditions).
- Dose-response curves : Compare IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO tolerance).
- Structural validation : Confirm batch-to-batch purity via NMR and HRMS to rule out degradation products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
